molecular formula C12H12BrNO2 B13696460 8-Bromospiro[3,4-dihydro-1,4-benzoxazepine-2,1'-cyclobutane]-5-one

8-Bromospiro[3,4-dihydro-1,4-benzoxazepine-2,1'-cyclobutane]-5-one

Cat. No.: B13696460
M. Wt: 282.13 g/mol
InChI Key: HTMZKJBKSDNFKN-UHFFFAOYSA-N
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Description

8-Bromospiro[3,4-dihydro-1,4-benzoxazepine-2,1’-cyclobutane]-5-one is a complex organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique spirocyclic structure, which includes a bromine atom and a cyclobutane ring fused to a benzoxazepine core. Benzoxazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

8-Bromospiro[3,4-dihydro-1,4-benzoxazepine-2,1’-cyclobutane]-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups to the compound.

    Reduction: This reaction can modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: The bromine atom can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxazepines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Bromospiro[3,4-dihydro-1,4-benzoxazepine-2,1’-cyclobutane]-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromospiro[3,4-dihydro-1,4-benzoxazepine-2,1’-cyclobutane]-5-one is unique due to its spirocyclic structure, which distinguishes it from other benzoxazepine derivatives. This unique structure may contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

8-bromospiro[3,4-dihydro-1,4-benzoxazepine-2,1'-cyclobutane]-5-one

InChI

InChI=1S/C12H12BrNO2/c13-8-2-3-9-10(6-8)16-12(4-1-5-12)7-14-11(9)15/h2-3,6H,1,4-5,7H2,(H,14,15)

InChI Key

HTMZKJBKSDNFKN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNC(=O)C3=C(O2)C=C(C=C3)Br

Origin of Product

United States

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